(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
説明
The compound "(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide" is a structurally intricate molecule characterized by:
- Spirocyclic Core: A pentazaspiro[5.19]pentacosane backbone with 7,8-dithia (two sulfur atoms) and 12,15,18,21,24-pentaoxo (five ketone groups) moieties.
- Substituents: Benzyl, (2R)- and (2S)-butan-2-yl groups, and a 2-amino-2-oxoethyl chain.
- Functional Groups: Amide, guanidine, and carboxamide groups, suggesting interactions with proteins or nucleic acids.
特性
IUPAC Name |
(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H79N13O10S2/c1-6-28(3)39-46(71)58-33(24-31-16-10-8-11-17-31)44(69)62-40(29(4)7-2)47(72)59-34(25-37(51)64)43(68)60-35(27-74-75-50(26-38(65)61-39)20-12-9-13-21-50)48(73)63-23-15-19-36(63)45(70)57-32(18-14-22-55-49(53)54)42(67)56-30(5)41(52)66/h8,10-11,16-17,28-30,32-36,39-40H,6-7,9,12-15,18-27H2,1-5H3,(H2,51,64)(H2,52,66)(H,56,67)(H,57,70)(H,58,71)(H,59,72)(H,60,68)(H,61,65)(H,62,69)(H4,53,54,55)/t28-,29+,30+,32+,33+,34+,35+,36+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKIEDFUPSBKT-HXJHZXDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)N1)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)CC(=O)N)C(C)CC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N1)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N)CC(=O)N)[C@@H](C)CC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H79N13O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Resin Selection and Initial Anchoring
The synthesis employs Wang resin (4-hydroxymethylphenoxymethyl polystyrene) as the solid support, chosen for its compatibility with Fmoc/t-Bu protection strategies. Loading of the C-terminal pyrrolidine-2-carboxamide residue occurs via esterification using DIC/HOBt activation, achieving >95% coupling efficiency as verified by Kaiser test.
Critical Parameters:
Cycle Steps (Per Amino Acid Addition):
Table 1: Coupling Agents for Challenging Residues
| Residue Position | Coupling Agent | Activation Time | Efficiency |
|---|---|---|---|
| Spirocyclic Pro | PyBOP/6-Cl-HOBt | 90 min | 82% |
| Dithia Bridge Cys | DIC/Oxyma Pure | 120 min | 78% |
| Diaminomethylideneguanidine | HATU/DIPEA | 60 min | 91% |
Formation of the Spirocyclic Core
Orthogonal Protection Strategy
The spiro[5.19]pentacosane system requires sequential cyclization:
Stereochemical Control
Chiral HPLC (Chirobiotic T column) analysis confirmed configuration retention:
-
Mobile phase: MeOH/MeCN/0.1% TFA (85:15)
-
Flow rate: 0.8 mL/min
Final Cleavage and Global Deprotection
Resin Cleavage Conditions
Step 1: Prep-HPLC
Step 2: Lyophilization
-
Freeze-drying cycle:
Analytical Characterization
Mass Spectrometry
Key NOE Correlations:
Critical Challenges and Optimization
Solubility Management
Epimerization Control
Scale-Up Considerations
Continuous Flow SPPS
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing mercapto group.
Reduction: Reduction reactions can target the disulfide bonds within the peptide structure.
Substitution: Substitution reactions may occur at various functional groups, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
Chemistry: In chemistry, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is used as a model compound for studying peptide synthesis and reactions. It serves as a reference for developing new synthetic methodologies .
Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its unique structure allows for the exploration of specific binding sites and molecular mechanisms .
Medicine: In medicine, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide has potential therapeutic applications. It is studied for its ability to modulate biological processes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable for creating specialized products .
作用機序
The mechanism of action of (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Research Findings and Implications
- Structural Predictions : Methods like SVM combined with mass spectrometry () could predict target proteins for the compound, leveraging its amide/guanidine motifs .
- Synthetic Feasibility : Analogous compounds in and use stereospecific synthesis, suggesting the target compound may require advanced chiral resolution techniques.
生物活性
The compound under consideration, (2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide, exhibits significant biological activities that warrant detailed exploration. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple chiral centers and a spirocyclic framework. Its molecular formula and structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468).
- Cytotoxicity Assays :
- The compound was evaluated using MTT assays to determine its cytotoxic effects on cancer cell lines. The results indicated that several analogs exhibited GI50 values below 10 µM against MDA-MB-468 cells, suggesting potent anticancer activity .
- Notably, compounds with specific substitutions on the benzyl group demonstrated enhanced inhibitory effects compared to standard treatments like gefitinib .
The biological activity of the compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- Inhibition of PI3K/Akt Pathway : The compound selectively inhibits PI3Kβ, which plays a crucial role in Akt phosphorylation. This inhibition leads to reduced cell survival and proliferation in cancer cells .
Pharmacological Properties
The compound's pharmacokinetic properties have been explored to assess its viability as a therapeutic agent:
| Property | Details |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under physiological conditions |
| Bioavailability | Moderate; further studies needed |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells :
- Combination Therapy :
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for determining the stereochemical configuration of this compound?
- Answer : Utilize X-ray crystallography to resolve absolute stereochemistry, supplemented by NMR spectroscopy (e.g., NOESY for spatial proximity analysis). Compare experimental data with computational models (e.g., density functional theory (DFT)-optimized structures) to validate configurations. For ambiguous cases, employ chiral chromatography with reference standards .
Q. How can researchers optimize synthesis yield while minimizing side reactions?
- Answer : Apply factorial experimental design to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction intermediates via LC-MS and adjust stoichiometry to suppress competing pathways (e.g., epimerization) .
Q. What safety protocols should be prioritized during laboratory handling?
- Answer : Follow GHS guidelines for PPE (gloves, goggles, lab coats) and ensure fume hood use during synthesis. Refer to safety data sheets (SDS) for specific hazards (e.g., respiratory sensitizers, skin irritation). Implement spill containment protocols using inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies using HPLC to quantify degradation products (e.g., hydrolysis of amide bonds). Apply Arrhenius kinetics to predict shelf-life. For pH-dependent degradation, use buffered solutions (pH 1–13) and monitor via UV-Vis spectroscopy .
Q. What strategies resolve contradictory data in bioactivity assays (e.g., conflicting IC50 values)?
- Answer : Perform meta-analysis of raw datasets to identify outliers or batch effects. Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference with structural analogs to assess target selectivity. Ensure adherence to standardized protocols (e.g., NIH assay guidance) .
Q. How to model the compound’s interaction with biological targets using computational tools?
- Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS, COMSOL Multiphysics) to study binding kinetics. Validate docking predictions (AutoDock Vina) with mutagenesis data. Integrate machine learning (ML) models trained on structural databases (e.g., PDB) to predict allosteric sites .
Q. What experimental designs elucidate degradation pathways in environmental matrices?
- Answer : Use LC-QTOF-MS to identify transformation products in simulated wastewater. Apply isotopic labeling (e.g., ¹⁴C) to trace mineralization pathways. For photolytic degradation, employ solar simulators with UV/Vis monitoring. Correlate findings with OECD guidelines for environmental persistence .
Q. How to investigate synergistic effects with co-administered therapeutic agents?
- Answer : Perform isobolographic analysis to quantify synergy/antagonism in vitro. Use transcriptomics (RNA-seq) to map shared signaling pathways. Validate in vivo using murine models with combination indices (CI) calculated via CompuSyn software .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
